An In-depth Technical Guide to 1-Bromo-2-methylhexadecane: Properties, Synthesis, and Applications in Synthetic Chemistry
An In-depth Technical Guide to 1-Bromo-2-methylhexadecane: Properties, Synthesis, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylhexadecane (CAS No: 81367-59-1), a long-chain, branched alkyl halide. While specific applications in drug development are not extensively documented, its molecular architecture makes it a valuable intermediate for the introduction of sterically hindered, lipophilic moieties in organic synthesis. This document details its key physicochemical properties, outlines a robust synthetic protocol from its corresponding alcohol, predicts its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses its expected chemical reactivity, and explores its potential utility as a building block in medicinal chemistry and materials science.
Introduction: The Structural Significance of Branched Alkyl Halides
Long-chain alkyl halides are fundamental building blocks in organic synthesis, serving as precursors for a myriad of functional groups through nucleophilic substitution and organometallic reactions. The introduction of branching along the alkyl chain, as seen in 1-Bromo-2-methylhexadecane, imparts unique physicochemical properties to the parent molecule and its derivatives. The methyl group at the C2 position introduces steric hindrance near the reactive C-Br bond, which can influence reaction kinetics and selectivity. Furthermore, the long, branched C17 aliphatic tail significantly increases lipophilicity, a critical parameter in drug design for modulating properties such as membrane permeability, protein binding, and metabolic stability. This guide serves as a detailed scientific resource on 1-Bromo-2-methylhexadecane for professionals engaged in synthetic and medicinal chemistry.
Physicochemical Properties
1-Bromo-2-methylhexadecane is a colorless to nearly colorless liquid at room temperature.[1] Its high molecular weight and long hydrocarbon chain result in low volatility and poor solubility in water, but good solubility in nonpolar organic solvents. A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Core Identifiers and Physical Properties of 1-Bromo-2-methylhexadecane
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-2-methylhexadecane | [2] |
| Synonyms | 2-Methylhexadecyl Bromide | [2][3] |
| CAS Number | 81367-59-1 | [2][3] |
| Molecular Formula | C₁₇H₃₅Br | [2][3] |
| Molecular Weight | 319.37 g/mol | [3] |
| Physical State | Liquid at 20 °C | [3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |
| Specific Gravity (20/20) | ~1.00 | [3] |
| Refractive Index (n_D) | ~1.46 | [3] |
Synthesis of 1-Bromo-2-methylhexadecane
The most direct and common method for the synthesis of 1-Bromo-2-methylhexadecane is through the nucleophilic substitution of the hydroxyl group in the corresponding primary alcohol, 2-methylhexadecan-1-ol. This transformation can be achieved using various brominating agents. A reliable and widely used method involves the use of phosphorus tribromide (PBr₃).
Rationale for Synthetic Approach
The conversion of primary alcohols to alkyl bromides using PBr₃ is a classic Sₙ2 reaction.[4] This method is often preferred over using hydrobromic acid (HBr) for primary alcohols as it generally proceeds under milder conditions and avoids the strong acidic environment that can sometimes lead to side reactions, although HBr is also a viable reagent.[5][6] The reaction with PBr₃ is typically clean and high-yielding for primary alcohols. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester), which is then displaced by a bromide ion in an Sₙ2 fashion.
Detailed Experimental Protocol: Synthesis from 2-methylhexadecan-1-ol
This protocol is a generalized procedure adapted from standard methods for the bromination of primary alcohols.[4]
Materials and Equipment:
-
2-methylhexadecan-1-ol (1.0 eq)
-
Phosphorus tribromide (PBr₃, ~0.4 eq)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure (optional, for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexadecan-1-ol (1.0 eq) in anhydrous diethyl ether. Cool the solution in an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (~0.4 eq) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: PBr₃ reacts exothermically with the alcohol. Slow, cooled addition prevents overheating and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitor by TLC or GC). Gentle heating under reflux may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench any remaining PBr₃. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine. Self-Validation: The bicarbonate wash is crucial to remove acidic impurities; cessation of gas evolution indicates neutralization is complete.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 1-Bromo-2-methylhexadecane can be purified by vacuum distillation to yield a colorless liquid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the protons near the bromine atom and the branching methyl group, as well as a large, unresolved multiplet for the long alkyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Bromo-2-methylhexadecane
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling |
| -CH₂Br (C1 protons) | 3.3 - 3.5 | Doublet of doublets (dd) | J ≈ 10, 5 Hz |
| -CH (CH₃)- (C2 proton) | 1.7 - 1.9 | Multiplet (m) | - |
| -CH₂- chain protons (C3-C15) | 1.2 - 1.4 | Broad multiplet | - |
| -CH( CH₃ )- (C2-methyl protons) | 0.9 - 1.1 | Doublet (d) | J ≈ 7 Hz |
| -CH₂CH₃ (C16 terminal methyl protons) | 0.8 - 0.9 | Triplet (t) | J ≈ 7 Hz |
-
Causality of Chemical Shifts: The protons on the carbon bearing the bromine (-CH₂Br) are the most deshielded due to the electronegativity of the bromine atom, hence their downfield shift to ~3.4 ppm.[10] The protons of the long alkyl chain are in a typical aliphatic environment and will appear as a large, complex signal around 1.25 ppm. The terminal methyl group (C16) will be the most shielded, appearing around 0.85 ppm. The methyl group at the branch point (C2) will be slightly deshielded compared to the terminal methyl and will appear as a doublet due to coupling with the single proton at C2.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by a downfield signal for the carbon attached to the bromine and a series of signals in the aliphatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-methylhexadecane
| Carbon Assignment | Predicted δ (ppm) |
| C H₂Br (C1) | 38 - 42 |
| C H(CH₃) (C2) | 35 - 39 |
| -C H(CH₃)- (C2-methyl) | 18 - 22 |
| Alkyl Chain Carbons (C3-C15) | 22 - 34 |
| Terminal C H₃ (C16) | ~14 |
-
Causality of Chemical Shifts: The carbon directly bonded to the bromine atom (C1) is significantly deshielded and will appear furthest downfield in the aliphatic region.[5] The carbons of the long chain will have very similar chemical environments, leading to overlapping signals in the 22-34 ppm range. The terminal methyl carbon (C16) is the most shielded and appears at ~14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to C-H bonds, with a characteristic, though sometimes weak, absorption for the C-Br bond in the fingerprint region.
-
C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching in the long alkyl chain.[11]
-
C-H Bending: Bands corresponding to methylene (-CH₂-) and methyl (-CH₃) bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[11]
-
C-Br Stretching: A moderate to strong absorption corresponding to the C-Br stretch is expected in the 690-515 cm⁻¹ range.[7] The exact position can be influenced by the conformation of the molecule.
Mass Spectrometry
The mass spectrum will exhibit fragmentation patterns typical of long-chain alkyl bromides.
-
Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[12] Therefore, peaks will be seen at m/z = 318 and m/z = 320.
-
Fragmentation: The most significant fragmentation pathway for primary alkyl bromides is the loss of the bromine atom to form a stable alkyl carbocation.[12][13] Therefore, a prominent peak is expected at m/z = 239 ([C₁₇H₃₅]⁺). Further fragmentation of the alkyl chain will produce a series of peaks separated by 14 mass units (-CH₂-).[14]
Chemical Reactivity and Synthetic Utility
As a primary alkyl bromide, 1-Bromo-2-methylhexadecane is a versatile substrate for a range of nucleophilic substitution and organometallic reactions.[15] The methyl group at the C2 position introduces some steric hindrance, which may slow the rate of Sₙ2 reactions compared to its linear analogue, 1-bromohexadecane.
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